molecular formula C13H22O2 B15176658 Ethyl 3,4,7-trimethyl-2,6-octadienoate CAS No. 97635-23-9

Ethyl 3,4,7-trimethyl-2,6-octadienoate

Cat. No.: B15176658
CAS No.: 97635-23-9
M. Wt: 210.31 g/mol
InChI Key: STDNJDCQQOGKLV-FMIVXFBMSA-N
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Description

Ethyl 3,4,7-trimethyl-2,6-octadienoate is an organic compound with the molecular formula C13H22O2. It is an ester derived from 3,4,7-trimethyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,7-trimethyl-2,6-octadienoate can be synthesized through esterification reactions. One common method involves the reaction of 3,4,7-trimethyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,7-trimethyl-2,6-octadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 3,4,7-trimethyl-2,6-octadienoic acid.

    Reduction: 3,4,7-trimethyl-2,6-octadienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4,7-trimethyl-2,6-octadienoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the fragrance industry for its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 3,4,7-trimethyl-2,6-octadienoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,4,7-trimethyl-2,6-octadienoate can be compared with other similar esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 3,7,11-trimethyl-2,4-dodecadienoate: A longer chain ester with similar functional groups.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

97635-23-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

ethyl (2E)-3,4,7-trimethylocta-2,6-dienoate

InChI

InChI=1S/C13H22O2/c1-6-15-13(14)9-12(5)11(4)8-7-10(2)3/h7,9,11H,6,8H2,1-5H3/b12-9+

InChI Key

STDNJDCQQOGKLV-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)CC=C(C)C

Canonical SMILES

CCOC(=O)C=C(C)C(C)CC=C(C)C

Origin of Product

United States

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